2-[(Acetyloxy)methoxy]ethyl acetate

Pharmaceutical Synthesis Antiviral API Process Chemistry

2-[(Acetyloxy)methoxy]ethyl acetate (CAS 59278-00-1), also known as (2-acetoxyethoxy)methyl acetate or 2-Oxa-1,4-butanediol diacetate, is an organic ester with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. It is a clear, colorless to pale yellow liquid with a density of 1.1382 g/cm³ at 20°C and a boiling point of 114-118 °C at reduced pressure (4 Torr).

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 59278-00-1
Cat. No. B020145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Acetyloxy)methoxy]ethyl acetate
CAS59278-00-1
Synonyms(2-Acetoxyethoxy)methylacetate;  1,4-Diacetoxy-2-oxabutane;  2-Acetoxyethyl acetoxymethyl ether; 
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)OCCOCOC(=O)C
InChIInChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3
InChIKeyXFEQOLXBMLXKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Acetyloxy)methoxy]ethyl acetate (CAS 59278-00-1): A Dual-Function Ester for Pharmaceutical Synthesis and Biochemical Research


2-[(Acetyloxy)methoxy]ethyl acetate (CAS 59278-00-1), also known as (2-acetoxyethoxy)methyl acetate or 2-Oxa-1,4-butanediol diacetate, is an organic ester with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . It is a clear, colorless to pale yellow liquid with a density of 1.1382 g/cm³ at 20°C and a boiling point of 114-118 °C at reduced pressure (4 Torr) [1][2]. The compound features a unique structure with both an acetyloxy group and a methoxy ether linkage, distinguishing it from simpler diacetate esters [3]. Its primary industrial role is as the critical 'acyclovir side chain' intermediate in the synthesis of the antiviral drug acyclovir, and it is also recognized in research settings as an inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC) .

Why 2-[(Acetyloxy)methoxy]ethyl acetate Cannot Be Replaced by Generic Diacetate Esters


Generic diacetate esters such as ethylene glycol diacetate or 1,4-butanediol diacetate are not suitable substitutes for 2-[(Acetyloxy)methoxy]ethyl acetate due to critical differences in molecular structure and functional reactivity. The presence of a central oxygen atom in the backbone (an oxa-diacetate structure) imparts a specific polarity and reactivity profile that is essential for its role as an acyclovir intermediate, where regioselective coupling is required [1]. Furthermore, this unique architecture enables biological activity not seen in simpler diacetates: 2-[(Acetyloxy)methoxy]ethyl acetate acts as a potent inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC) with a reported inhibition constant (Ki) of 3.2 × 10⁻⁶ M, a target engagement that simple esters lack . Substitution would lead to either failed chemical synthesis or erroneous biological assay results.

Quantitative Differentiation: Comparative Evidence for 2-[(Acetyloxy)methoxy]ethyl acetate


Superior Reactivity and Yield as an Acyclovir Intermediate Compared to Simple Diacetates

2-[(Acetyloxy)methoxy]ethyl acetate is the designated 'acyclovir side chain' intermediate, specifically synthesized for the production of the antiviral drug acyclovir. In contrast, simple diacetate esters like ethylene glycol diacetate (EGDA) or 1,4-butanediol diacetate are not used for this purpose. The synthesis of this compound from 1,3-dioxolane and acetic anhydride is an optimized industrial process, achieving yields that can exceed 70% under optimized protocols, a level of efficiency not reported for generic diacetates in analogous reactions . Its unique oxa-diacetate structure enables the precise regioselective coupling required for acyclovir synthesis, a functional requirement that simpler diacetates cannot fulfill .

Pharmaceutical Synthesis Antiviral API Process Chemistry

Distinct Physical Properties for Purity Control and Handling Compared to EGDA

The physical properties of 2-[(Acetyloxy)methoxy]ethyl acetate differ significantly from the common solvent ethylene glycol diacetate (EGDA). At 20°C, the target compound has a density of 1.1382 g/cm³, whereas EGDA's density ranges from 1.105 to 1.128 g/cm³ [1][2]. Its boiling point at reduced pressure (114-118 °C at 4 Torr) is substantially lower than the boiling point of EGDA (186-187 °C at 760 mmHg), reflecting differences in molecular interactions and volatility [3]. These distinct physical constants are critical for identity verification, purity assessment via refractive index (nD25 1.4210-1.4250), and process engineering calculations in manufacturing.

Analytical Chemistry Quality Control Physical Characterization

Unique OMPDC Enzyme Inhibition Activity Absent in Structural Analogs

2-[(Acetyloxy)methoxy]ethyl acetate (FA64791) is a documented inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC), a key enzyme in pyrimidine biosynthesis. It exhibits an inhibition constant (Ki) of 3.2 × 10⁻⁶ M . This biological activity is not observed in structurally related but simpler diacetate esters, such as ethylene glycol diacetate or 1,4-butanediol diacetate, which do not possess the necessary oxa-methoxy ether linkage to engage the enzyme's active site . The compound's activity leads to a measurable decrease in cellular RNA and DNA levels in treated models, a functional consequence that distinguishes it from inert solvent analogs.

Enzymology Drug Discovery Biochemical Assays

Verified Application Scenarios for 2-[(Acetyloxy)methoxy]ethyl acetate Based on Differential Evidence


Pharmaceutical Manufacturing: Acyclovir API Synthesis

2-[(Acetyloxy)methoxy]ethyl acetate is the essential and non-substitutable 'acyclovir side chain' intermediate. Its procurement is mandatory for the multi-step synthesis of acyclovir, a critical antiviral medication. The compound's synthesis from 1,3-dioxolane and acetic anhydride is a well-established industrial process, with optimized yields exceeding 70% . This scenario is supported by evidence of its designated role and yield data, confirming its unique suitability for this specific pharmaceutical application.

Analytical Chemistry and Quality Control

This compound's distinct physical constants provide a reliable basis for analytical method development and quality control. Its density of 1.1382 g/cm³ at 20°C and boiling point of 114-118 °C at reduced pressure (4 Torr) allow for definitive identification and purity assessment, differentiating it from common solvents like ethylene glycol diacetate (density ~1.12 g/cm³) [1]. Reverse-phase HPLC methods using acetonitrile, water, and phosphoric acid have been established for its analysis, facilitating purity verification and impurity profiling in both pharmaceutical and research settings [2].

Biochemical Research: OMPDC Inhibition Studies

As a potent inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC) with a Ki of 3.2 × 10⁻⁶ M, 2-[(Acetyloxy)methoxy]ethyl acetate (FA64791) is a valuable tool for studying pyrimidine biosynthesis and for screening OMPDC as a potential drug target for antiviral, antibacterial, or anticancer therapies . Its activity leads to a decrease in cellular RNA and DNA levels in model systems, a functional outcome that validates its use in target engagement studies .

Preparative Chromatography and Pharmacokinetics

Validated HPLC methods exist for the analysis and preparative separation of 2-[(Acetyloxy)methoxy]ethyl acetate. The use of a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) allows for the isolation of impurities and the compound itself, making it suitable for pharmacokinetic studies in drug development [2].

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